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Compound of Interest

Compound Name: NL-103

Cat. No.: B609588 Get Quote

A Note on Nomenclature: The initial request specified "NL-103." Extensive research has

indicated that this is likely a typographical error and the correct designation for the MYC

inhibitor currently in clinical trials for osteosarcoma is OMO-103. This document will henceforth

refer to the compound as OMO-103.

Introduction
Osteosarcoma is the most common primary malignant bone tumor in children and adolescents.

Despite aggressive multi-modal therapies, including chemotherapy and surgery, the prognosis

for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for

novel therapeutic strategies. The MYC oncogene is a critical driver of tumorigenesis and is

frequently dysregulated in various cancers, including a subset of osteosarcomas where its

amplification is associated with a poor prognosis.[1][2] OMO-103 is a first-in-class, cell-

penetrating mini-protein based on the Omomyc technology, which acts as a dominant-negative

inhibitor of the MYC transcription factor.[3][4] By disrupting MYC's ability to form functional

heterodimers with MAX, OMO-103 prevents the transcription of MYC target genes involved in

cell proliferation, growth, and metabolism.[3][5] These application notes provide a summary of

the preclinical rationale and detailed protocols for the evaluation of OMO-103 in osteosarcoma

research models.

Mechanism of Action: MYC Inhibition
OMO-103 is a 91-amino acid mini-protein derived from the bHLHZip domain of human MYC,

with four specific amino acid substitutions that allow it to homodimerize and to heterodimerize
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with MYC and MAX. This dual action sequesters MYC and prevents it from binding to DNA,

thereby inhibiting its transcriptional activity.[6]
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Mechanism of OMO-103 Action

Quantitative Data Summary
While specific preclinical data for OMO-103 in osteosarcoma cell lines and animal models have

not been extensively published, data from other solid tumor models demonstrate its potent anti-

cancer activity. The following tables summarize available and representative data.
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Table 1: In Vitro Activity of Omomyc (the basis for OMO-103) in Cancer Cell Lines

Cell Line Cancer Type Assay IC50 Reference

H1299
Non-Small Cell

Lung Cancer
Cell Viability ~6.2 µM [7]

A549
Non-Small Cell

Lung Cancer
Cell Viability ~13.6 µM [7]

H1975
Non-Small Cell

Lung Cancer
Cell Viability ~10.5 µM [7]

SH-EP

Neuroblastoma

(MYC-

independent)

Cell Viability ~27.7 µM [7]

Note: Specific IC50 values for osteosarcoma cell lines like U2OS and Saos-2 are not yet

publicly available.

Table 2: Clinical Trial Information for OMO-103 in Osteosarcoma

Trial Name Phase Status
Patient
Population

Intervention
Primary
Endpoint

OSTEOMYC

(NCT066505

14)

2 Recruiting

Patients with

advanced

high-grade

osteosarcom

a

OMO-103

intravenous

infusion

Progression-

Free Survival

(PFS) at 16

weeks

Experimental Protocols
The following are detailed protocols for the evaluation of OMO-103 in osteosarcoma research

models, based on established methodologies for testing MYC inhibitors.

In Vitro Protocols
1. Cell Viability Assay (MTS/MTT)
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This protocol is for determining the dose-dependent effect of OMO-103 on the viability of

osteosarcoma cell lines (e.g., U2OS, Saos-2, MG-63).

Materials:

Osteosarcoma cell lines

Complete growth medium (e.g., DMEM with 10% FBS)

OMO-103 (reconstituted as per manufacturer's instructions)

96-well plates

MTS or MTT reagent

Plate reader

Procedure:

Seed osteosarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Prepare serial dilutions of OMO-103 in complete growth medium.

Remove the old medium from the cells and add 100 µL of the OMO-103 dilutions to the

respective wells. Include a vehicle control (medium with the same concentration of the

drug's solvent).

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Add MTS or MTT reagent to each well according to the manufacturer's protocol.

Incubate for 1-4 hours until a color change is visible.

Read the absorbance at the appropriate wavelength using a plate reader.

Calculate cell viability as a percentage of the vehicle control and plot a dose-response

curve to determine the IC50 value.
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In Vitro Cell Viability Workflow
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2. Western Blot Analysis for MYC Target Gene Expression

This protocol assesses the effect of OMO-103 on the protein levels of MYC and its downstream

targets.

Materials:

Osteosarcoma cells

OMO-103

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-MYC, anti-Cyclin D1, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Treat osteosarcoma cells with OMO-103 at various concentrations for 24-48 hours.

Lyse the cells and quantify protein concentration using a BCA assay.

Denature protein lysates and separate them by SDS-PAGE.

Transfer the proteins to a membrane.

Block the membrane for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

Wash the membrane and detect the protein bands using a chemiluminescent substrate

and an imaging system.

In Vivo Protocol
1. Orthotopic Osteosarcoma Mouse Model and OMO-103 Efficacy Study

This protocol describes the establishment of an orthotopic osteosarcoma model and the

evaluation of OMO-103's anti-tumor efficacy.

Materials:

Immunocompromised mice (e.g., NOD/SCID or nude mice)

Human osteosarcoma cells (e.g., 143B, Saos-2)

Matrigel (optional)

OMO-103 formulated for in vivo administration

Calipers for tumor measurement

Anesthesia

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

Tumor Cell Implantation:

Anesthetize the mice.

Inject 1 x 10^6 osteosarcoma cells in 20-50 µL of PBS (with or without Matrigel) directly

into the tibia of the mice.
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Tumor Growth Monitoring:

Monitor tumor growth by palpation and caliper measurements twice weekly. Tumor

volume can be calculated using the formula: (Length x Width^2) / 2.

Alternatively, use bioluminescence imaging to monitor tumor growth weekly.

OMO-103 Treatment:

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment

and control groups.

Administer OMO-103 intravenously at a predetermined dose and schedule (e.g., based

on preclinical data from other models). The recommended Phase 2 dose is 6.48 mg/kg

weekly.[8]

Administer vehicle control to the control group.

Efficacy Evaluation:

Continue to monitor tumor growth and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., histology, immunohistochemistry).

Collect lungs and other organs to assess metastasis.
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OMO-103 represents a promising novel therapeutic strategy for osteosarcoma by targeting the

fundamental oncogenic driver, MYC. The provided protocols offer a framework for researchers

to evaluate the efficacy and mechanism of action of OMO-103 in relevant preclinical

osteosarcoma models. Further research is warranted to establish a comprehensive preclinical

data package for OMO-103 in osteosarcoma to support its ongoing clinical development.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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